molecular formula C6H10O3 B13334167 Rel-(2R,3S)-3-methyltetrahydrofuran-2-carboxylic acid

Rel-(2R,3S)-3-methyltetrahydrofuran-2-carboxylic acid

Cat. No.: B13334167
M. Wt: 130.14 g/mol
InChI Key: IUCKHYBYONQBJH-CRCLSJGQSA-N
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Description

Rel-(2R,3S)-3-methyltetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in organic chemistry It is characterized by its tetrahydrofuran ring structure, which is substituted with a carboxylic acid group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,3S)-3-methyltetrahydrofuran-2-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a 3-methyltetrahydrofuran-2-one, followed by carboxylation. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and carboxylation agents such as carbon dioxide under high pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate hydrogenation reactions. The use of automated systems allows for precise control over reaction parameters, ensuring consistent production of the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

Rel-(2R,3S)-3-methyltetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methyltetrahydrofuran-2-one, while reduction can produce 3-methyltetrahydrofuran-2-methanol.

Scientific Research Applications

Rel-(2R,3S)-3-methyltetrahydrofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Rel-(2R,3S)-3-methyltetrahydrofuran-2-carboxylic acid exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Rel-(2R,3S)-3-methyltetrahydrofuran-2-carboxylic acid can be compared with other similar compounds, such as:

    Rel-(2R,3S)-2,3-Dihydroxysuccinic acid: Both compounds have chiral centers and are used in the synthesis of complex molecules.

    3-methyltetrahydrofuran-2-one: This compound is a precursor in the synthesis of this compound and shares a similar ring structure.

    3-methyltetrahydrofuran-2-methanol: A reduction product of this compound, used in various chemical reactions.

The uniqueness of this compound lies in its specific stereochemistry and the versatility of its applications in different fields.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(2R,3S)-3-methyloxolane-2-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-4-2-3-9-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m0/s1

InChI Key

IUCKHYBYONQBJH-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CCO[C@H]1C(=O)O

Canonical SMILES

CC1CCOC1C(=O)O

Origin of Product

United States

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